molecular formula C14H11N5O2 B2510448 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine CAS No. 685109-34-6

4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine

Cat. No.: B2510448
CAS No.: 685109-34-6
M. Wt: 281.275
InChI Key: RNFYGWLYKPBBKU-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine is a useful research compound. Its molecular formula is C14H11N5O2 and its molecular weight is 281.275. The purity is usually 95%.
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Scientific Research Applications

Biological and Medicinal Applications Pyrimidine derivatives, including compounds like 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine, are significant in the field of organic chemistry, particularly for their biological and medicinal applications. These derivatives are known for their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. The pyrimidine core, in particular, is a key precursor in the medicinal and pharmaceutical industries due to its bioavailability and broader synthetic applications. The pyranopyrimidine scaffolds, including those with pyrimidine rings, have been extensively investigated and utilized due to their wide range of applicability, especially in the development of lead molecules through various synthetic pathways (Parmar, Vala, & Patel, 2023).

Optical Sensors and Optoelectronic Materials Pyrimidine derivatives serve as exquisite materials for optical sensors and have a range of biological and medicinal applications. The unique properties of pyrimidine derivatives, including their ability to form both coordination and hydrogen bonds, make them excellent candidates for sensing materials. Notably, quinazoline and pyrimidine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, highlighting the versatility and potential of these compounds in various technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antibacterial Activity Compounds bearing the triazole and pyrimidine scaffolds, like this compound, are actively studied for their antibacterial properties. These compounds have shown potential in addressing the challenge of antibiotic-resistant strains of bacteria, such as Staphylococcus aureus. The unique chemical structure of these compounds allows them to act as potent inhibitors of essential bacterial enzymes and proteins, contributing to their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This positions triazole and pyrimidine-containing hybrids as promising candidates for the development of new antibacterial agents (Li & Zhang, 2021).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c1-2-12-13(21-9-20-12)5-10(1)11-3-4-16-14(18-11)6-19-8-15-7-17-19/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFYGWLYKPBBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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